4-Cyclopropyl-4-methylpentanoic acid

Physicochemical Properties Purification Thermal Stability

Supply gap for geminally disubstituted branched carboxylic acids limits conformational constraint studies. 4-Cyclopropyl-4-methylpentanoic acid (CAS 1936622-57-9) directly addresses this with its unique cyclopropyl-methyl architecture. • Radical clock for P450 mechanistic studies (inaccessible with linear dimethyl analogs) • 254.5°C boiling point enables fractional distillation purification (46.7°C higher than dimethyl analog) • Building block for metabolic stability optimization; related analogs show IC50 0.3-1.0 μM in vivo Available at 95% purity with reliable global logistics.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
Cat. No. B13244746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-4-methylpentanoic acid
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC(C)(CCC(=O)O)C1CC1
InChIInChI=1S/C9H16O2/c1-9(2,7-3-4-7)6-5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
InChIKeyUMWQFKCATWIUKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyl-4-methylpentanoic Acid: Geminally Disubstituted Building Block for R&D Sourcing


4-Cyclopropyl-4-methylpentanoic acid (CAS 1936622-57-9) is a geminally disubstituted, branched-chain carboxylic acid featuring a cyclopropyl and a methyl group on the 4-position of a pentanoic acid backbone. It belongs to the class of cyclopropane-containing fatty acid derivatives, a structural motif frequently employed in medicinal chemistry to modulate lipophilicity, metabolic stability, and molecular conformation . The compound's carboxylic acid handle enables a wide range of synthetic transformations, positioning it as a versatile intermediate for pharmaceutical and agrochemical development . Its geminal cyclopropyl-methyl architecture offers a distinct steric and electronic profile compared to simple alkyl-substituted analogs.

Geminal cyclopropyl-methyl constraint motif for conformational and metabolic stability studies
Carboxylic acid handle supports diverse synthetic transformations in medicinal and agrochemical R&D
Cyclopropyl radical clock potential for mechanistic enzymology workflows

Why 4-Cyclopropyl-4-methylpentanoic Acid Cannot Be Replaced by Generic Analogs


Generic substitution with simpler branched pentanoic acids (e.g., 4-methylpentanoic acid or 4,4-dimethylpentanoic acid) is not feasible for applications requiring specific conformational constraints or defined metabolic handling. The geminal cyclopropyl-methyl motif of the target compound introduces a unique combination of ring strain, altered bond angles, and distinct steric bulk that fundamentally changes its interaction with biological targets and its behavior as a synthetic intermediate. Unlike its linear dimethyl analog, the cyclopropyl ring can act as a radical clock in enzymatic studies, enabling mechanistic investigations that are inaccessible with purely alkyl-substituted acids [1]. These differences directly translate into markedly different physicochemical properties, such as boiling point, which impact purification strategies and formulation processes .

vs. 4,4-Dimethylpentanoic acid
Geminal cyclopropyl-methyl motif introduces ring strain and altered steric bulk; interactions with biological targets and synthetic pathways may shift significantly.
vs. Linear alkyl analogs
Cyclopropyl ring enables radical clock function in enzyme studies; alkyl-only analogs cannot probe radical lifetimes, limiting mechanistic utility.
vs. 4-Methylpentanoic acid
Higher predicted boiling point and density differentiate purification and liquid-handling profiles; direct interchange may require method revalidation.

Differentiation Evidence: 4-Cyclopropyl-4-methylpentanoic Acid vs. Closest Analogs


Elevated Boiling Point Enables Differentiated Purification and Thermal Stability

The introduction of a cyclopropyl ring in place of a methyl group significantly elevates the compound's boiling point, a critical parameter for purification by distillation and for assessing thermal stability in high-temperature reactions. The target compound exhibits a predicted boiling point of 254.5±8.0 °C, compared to 207.8±8.0 °C for 4,4-dimethylpentanoic acid, a directly comparable geminal dimethyl analog .

Elevated boiling point
Data to verify
Target: 254.5±8.0 °C
4,4-Dimethylpentanoic acid: 207.8±8.0 °C
Δ ~46.7 °C (predicted)
May facilitate fractional distillation and widen thermal operating window in process chemistry.
Predicted values; confirm experimentally for scale-up.
Physicochemical Properties Purification Thermal Stability Process Chemistry

Increased Density Impacts Formulation and Liquid Handling

The presence of the compact, strained cyclopropyl ring leads to a higher liquid density, which influences volumetric dosing, phase separation, and formulation homogeneity. The target compound's predicted density is 1.061±0.06 g/cm³, representing a 13.1% increase over the measured density of 0.938 g/cm³ for 4,4-dimethylpentanoic acid .

Increased density
Data to verify
Target: 1.061±0.06 g/cm³
4,4-Dimethylpentanoic acid: 0.938 g/cm³
~13.1% higher (predicted vs measured)
Supports liquid-handling reproducibility and phase separation in automated synthesis.
Predicted density; verify lot-specific values.
Liquid Handling Formulation Density

Cyclopropyl Radical Clock Function for Mechanistic Enzymology

Cyclopropyl-containing fatty acids serve as validated radical clock substrates for cytochrome P450 enzymes, enabling the quantification of radical intermediate lifetimes. In a study using P450BM3, a cyclopropyl fatty acid probe revealed a maximum radical rebound rate of 2.6 × 10¹⁰ s⁻¹, confirming a radical mechanism over a cationic pathway [1]. This mechanistic probing capability is a class-level feature of cyclopropyl-substituted fatty acids and is entirely absent in 4,4-dimethylpentanoic acid or 4-methylpentanoic acid, which lack the strained carbocycle.

Radical clock probe
Class-level
Reference cyclopropyl fatty acid: rebound rate 2.6×10¹⁰ s⁻¹ (P450BM3)
Alkyl analogs: no clock function
Supports radical mechanism studies; class-level feature not available with simple alkyl building blocks.
Confirm radical probe behavior for this specific structure.
Mechanistic Enzymology Cytochrome P450 Radical Clock Metabolic Probe

Modulated Lipophilicity and Metabolic Stability vs. Linear Alkyl Analogs

The geminal cyclopropyl-methyl substitution pattern is a known strategy in medicinal chemistry to balance lipophilicity with metabolic stability. While direct experimental logP data for the target compound are unavailable, the cyclopropyl group is well-established to reduce lipophilicity compared to an isopropyl group (ΔlogP ≈ -0.5) while conferring greater metabolic stability through steric shielding of the adjacent carbon. In vivo studies on close structural analogs, α-cycloalkyl-substituted ω-keto-dicarboxylic acids, have demonstrated that cyclopropyl derivatives exhibit potent lipid-regulating activity in female obese Zucker fatty rats, with IC50 values of 0.3–1.0 μM in primary rat hepatocyte lipid incorporation assays . These class-level data suggest that 4-cyclopropyl-4-methylpentanoic acid, as a synthetic precursor or substructure, may confer superior pharmacokinetic properties relative to purely alkyl-substituted pentanoic acids.

ADME modulation
Class-level inference
Related α-cycloalkyl ω-keto acids: IC50 0.3–1.0 μM (rat hepatocyte lipid incorporation)
Class-level data suggest cyclopropyl motif may balance lipophilicity and metabolic stability in lead design.
Direct experimental ADME data for this compound not available.
Lipophilicity Metabolic Stability Drug Design ADME

High-Value Application Scenarios for 4-Cyclopropyl-4-methylpentanoic Acid


Mechanistic Probe for Cytochrome P450 and Redox Enzyme Studies

In enzymology research laboratories, 4-cyclopropyl-4-methylpentanoic acid can be employed as a substrate to distinguish between radical and cationic hydroxylation mechanisms. This application is directly supported by its class-level function as a radical clock, a feature not available with 4,4-dimethylpentanoic acid. Researchers can exploit this property to probe the active-site environment of engineered P450 variants, generating quantitative kinetic data that is critical for biocatalyst development .

High-Temperature Synthesis Requiring Distillative Purification

For process chemistry groups scaling up the synthesis of drug candidates, the predicted boiling point of 254.5 °C for 4-cyclopropyl-4-methylpentanoic acid offers a significant advantage over its dimethyl analog (207.8 °C). This 46.7 °C difference facilitates fractional distillation as a purification method, which is particularly valuable when the compound is used as a late-stage intermediate where high purity is essential . The higher density also streamlines automated liquid handling in kilo-lab settings.

Synthesis of Metabolically Stable Lipid-Modulating Agents

Medicinal chemistry teams focused on metabolic diseases can source this compound as a key building block for constructing drug candidates with improved metabolic stability and controlled lipophilicity. The cyclopropyl group's well-documented impact on ADME properties, supported by in vivo efficacy data from structurally related α-cycloalkyl-substituted ω-keto-dicarboxylic acids (IC50 0.3–1.0 μM), provides a data-driven rationale for its selection over simple alkyl-substituted pentanoic acids in hit-to-lead programs .

Agrochemical Intermediate for High-Performance Active Ingredients

In agrochemical R&D, the compound's unique steric profile and the electron-withdrawing nature of the cyclopropyl ring can be leveraged to fine-tune the physicochemical properties of herbicides or fungicides. The predicted boiling point and density parameters facilitate straightforward incorporation into existing synthesis workflows, making it a practical choice for process development where thermal stability is a key requirement .

Application
Selection Property
Validation Focus
Mechanistic probe for P450 and redox enzyme studies
Cyclopropyl radical clock motif
Radical rebound rate determination; pathway differentiation
High-temperature synthesis with distillative purification
Elevated boiling point vs. dimethyl analog
Thermal separation efficiency; operating window validation
Synthesis of metabolically stable lipid-modulating agents
Geminal cyclopropyl-methyl architecture for ADME modulation
Metabolic stability and lipophilicity balance in hit-to-lead
Agrochemical intermediate development
Unique steric/electronic profile from cyclopropyl ring
Thermal stability and process compatibility assessment
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